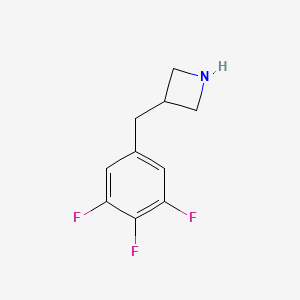
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile is a complex organic compound characterized by the presence of both cyano and carbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile typically involves multi-step organic reactions. One common method is the palladium-catalyzed domino Heck/cyanation reaction in water, which provides a green and efficient procedure for synthesizing 3-cyanomethyl oxoindoles . This method uses water as a medium instead of organic solvents and does not require any basic additives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding harsh reagents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiproliferative agents in cancer research.
Medicine: Its structural analogs are being explored for their therapeutic properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carbonyl group can undergo various transformations. These interactions can affect biological pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Cyanomethyl)-1H-pyrazole-4-carbonitrile: Similar in structure but with a pyrazole ring instead of an indene ring.
3-(Cyanomethyl)-1H-isoquinoline-2-carbonitrile: Contains an isoquinoline ring, offering different chemical properties.
Uniqueness
3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile is unique due to its indene ring structure, which provides distinct reactivity and potential applications compared to other similar compounds. Its combination of cyano and carbonyl groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H6N2O |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-(cyanomethyl)-3-oxoindene-2-carbonitrile |
InChI |
InChI=1S/C12H6N2O/c13-6-5-9-8-3-1-2-4-10(8)12(15)11(9)7-14/h1-4H,5H2 |
InChI Key |
FNWCLMFTSGSTFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



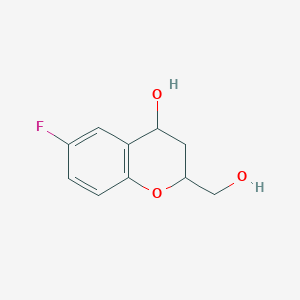
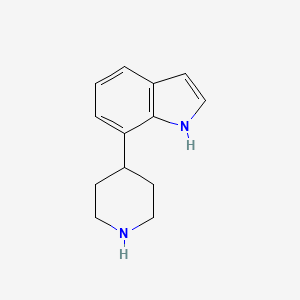


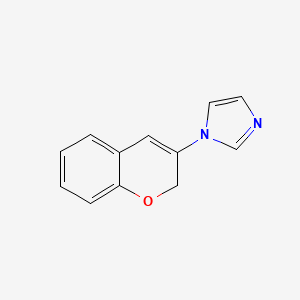
![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
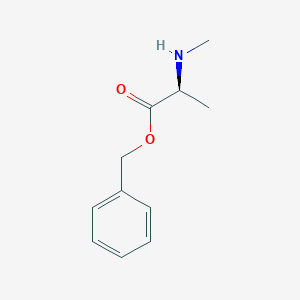

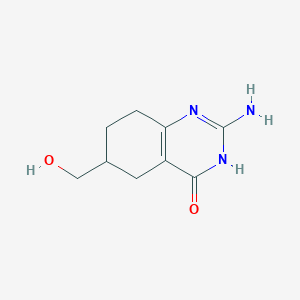

![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)

